N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a bromobenzoyl group, and a chromene carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and chromene intermediates. One common method involves the halogenation of benzofuran derivatives followed by acylation reactions to introduce the bromobenzoyl group. The final step involves the coupling of the benzofuran intermediate with the chromene carboxamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure high purity and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, it can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C25H14BrNO5 |
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Molecular Weight |
488.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C25H14BrNO5/c26-16-11-9-14(10-12-16)22(28)23-21(17-6-2-4-8-20(17)31-23)27-24(29)18-13-15-5-1-3-7-19(15)32-25(18)30/h1-13H,(H,27,29) |
InChI Key |
GGDAENQPLXYVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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